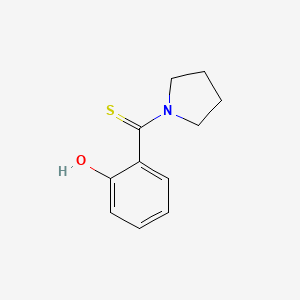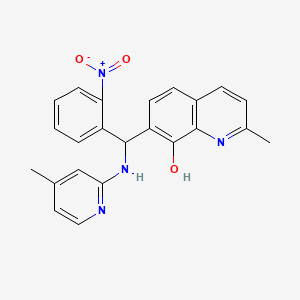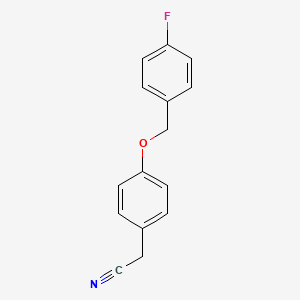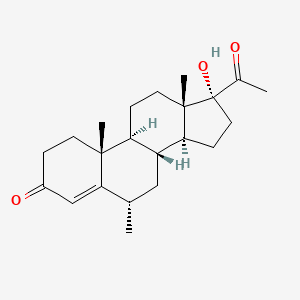
Medroxyprogesterone
Overview
Description
Medroxyprogesterone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is commonly used in medicine for various purposes, including birth control, hormone replacement therapy, and treatment of certain cancers . This compound is available in different forms, such as oral tablets and injectable suspensions .
Mechanism of Action
Target of Action
Medroxyprogesterone, also known as this compound Acetate (MPA), is a synthetic progestin that primarily targets the progesterone receptor (PR) in the body . The PR is a member of the nuclear/steroid hormone receptor family of ligand-dependent transcription factors . It is expressed primarily in the female reproductive system, including the uterus and ovaries, and plays a crucial role in regulating the menstrual cycle and maintaining pregnancy .
Mode of Action
MPA binds to the PR, activating it and triggering a series of cellular responses . One of the primary actions of MPA is to transform a proliferative endometrium into a secretory endometrium . This change in the endometrium reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma . In addition, MPA inhibits the secretion of gonadotropins, which primarily prevents follicular maturation and ovulation and causes thickening of cervical mucus . These actions contribute to its contraceptive effect .
Biochemical Pathways
MPA affects several biochemical pathways. It has been shown to activate endoplasmic reticulum (ER) stress by the progesterone-PRB pathway, up-regulating CHOP expression . This ER stress pathway is involved in the regulation of various cellular processes, including protein folding, cell survival, and apoptosis . MPA also increases the expression of the CCR5 HIV-1 coreceptor on target T-lymphocytes , suggesting a potential role in immune response modulation.
Pharmacokinetics
MPA exhibits high bioavailability when administered orally, with nearly 100% of the drug being absorbed . It is metabolized in the liver through hydroxylation (CYP3A4), reduction, and conjugation . The elimination half-life of MPA varies depending on the route of administration. When taken orally, the half-life is between 12 and 33 hours. When administered as an intramuscular injection, the half-life extends to approximately 50 days . MPA is excreted in the urine as conjugates .
Result of Action
The molecular and cellular effects of MPA’s action are diverse. It has been shown to increase HIV-1 replication in human peripheral blood mononuclear cells and a cervical cell line model . This effect is thought to be mediated through the glucocorticoid receptor, increased CD4/CD8 ratios, and CCR5 levels . In endometrial cancer cells, MPA has been shown to cause alterations of endoplasmic reticulum-related mRNAs and long noncoding RNAs (lncRNAs), suggesting a role in gene regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MPA. For instance, continuous administration of progestin can lead to a low level of PRB, resulting in progestin resistance . This suggests that the patient’s hormonal environment can impact the effectiveness of MPA. Furthermore, the prevalence of MPA use varies globally, with higher usage rates observed in regions such as sub-Saharan Africa and South-Eastern Asia . This suggests that cultural and societal factors may also play a role in the action and efficacy of MPA.
Biochemical Analysis
Biochemical Properties
Medroxyprogesterone interacts with various enzymes, proteins, and other biomolecules. It is specifically a derivative of 17α-hydroxyprogesterone with a methyl group at the C6α position . This structural modification enhances its progestational activity and bioavailability .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell proliferation in human breast cancer cells through up-regulation of cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade . It also causes alterations of endoplasmic reticulum-related mRNAs and long noncoding RNAs in endometrial cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates the endoplasmic reticulum stress by progesterone-progesterone receptor B pathway to up-regulate CHOP expression, which may be one of the molecular mechanisms underlying its inhibitory effect on endometrial cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to reduce brain edema and lesion volume or increase remaining tissue in animal models of traumatic brain injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver through hydroxylation, reduction, and conjugation, primarily involving the cytochrome P450 3A4 enzyme .
Transport and Distribution
The pattern of distribution of this compound is mainly regulated by binding to transport proteins and steroid receptors in the tissues . Specific details about its transport and distribution within cells and tissues are currently limited.
Preparation Methods
Medroxyprogesterone is synthesized through a series of chemical reactions starting from progesterone. The industrial production of this compound acetate, a commonly used form, involves the esterification of this compound with acetic anhydride . The reaction conditions typically include the use of solvents like chloroform and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Medroxyprogesterone undergoes various chemical reactions, including:
Scientific Research Applications
Medroxyprogesterone has a wide range of scientific research applications:
Biology: This compound is studied for its effects on cellular processes and its role in hormone regulation.
Medicine: It is widely used in contraceptive formulations and hormone replacement therapies.
Comparison with Similar Compounds
Medroxyprogesterone is often compared with other progestins and natural progesterone:
Progesterone: Unlike this compound, natural progesterone is less potent and has a shorter half-life.
Levonorgestrel: Another synthetic progestin used in contraceptives, levonorgestrel has a different chemical structure and is often used in intrauterine devices.
Norethindrone: This progestin is used in combination oral contraceptives and has different pharmacokinetic properties compared to this compound.
This compound’s unique chemical structure, which includes a methyl group at the C6 position and a hydroxyl group at the C17 position, contributes to its distinct pharmacological profile and therapeutic applications .
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMUZJSZHZSGN-HBNHAYAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036508 | |
| Record name | Medroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Medroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility at 25 °C: in acetone 1 in 50; slightly soluble in ether and methanol; sol at 25 °C in dioxane: 1 in 60 /Medoxyprogesteron acetate/, Very soluble in chloroform | |
| Record name | MEDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Medroxyprogesterone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, medroxyprogesterone transforms a proliferative endometrium into a secretory one. Medroxyprogesterone has been shown to have slight androgenic activity in animals. Anabolic effects have also been reported, but the drug apparently lacks appreciable estrogenic activity in humans. In animals, the drug exhibits pronounced adrenocorticoid activity, but a clinically important effect has not been observed in humans. Medroxyprogesterone inhibits the secretion of pituitary gonadotropins following usual IM or subcutaneous dosages (eg, 150 or 104 mg every 3 months), thus preventing follicular maturation and ovulation and resulting in endometrial thinning; these effects result in contraceptive activity. Available evidence indicates that these effects do not occur following oral administration of usual dosages (ie, 5-10 mg daily as single daily doses) of the drug. High doses of medroxyprogesterone inhibit pituitary secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and will prevent cyclic gonadotropin surges that occur during the normal menstrual cycle. It has been suggested that the drug acts at the hypothalamus since it does not suppress the release of LH and FSH following administration of gonadotropin-releasing hormone and since basal concentrations of LH and FSH remain within the low normal range when the drug is used as a contraceptive. Although the mechanism of action has not been determined, medroxyprogesterone has antineoplastic activity against some cancers (eg, endometrial carcinoma, renal carcinoma)., Progestins elicit, to varying degrees, all the pharmacologic responses usually produced by progesterone: induction of secretory changes in the endometrium, increase in basal body temperature (thermogenic action), production of histologic changes in vaginal epithelium, relaxation of uterine smooth muscle, stimulation of mammary alveolar tissue growth, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen. /Progestins/, Following binding to cytoplasmic receptor protein, steroid is transported to nucleus, and complex is bound there in reactions analogous to those described... for estrogens. However, there is no apparent need for receptor alteration, as with estrogen receptor. /Progesterone/, Although medroxyprogesterone acetate (MPA) is used as an injectable contraceptive, in hormone replacement therapy (HRT) and in treatment of certain cancers, the steroid receptors and their target genes involved in the actions of MPA are not well understood. /Investigators/ show that MPA, like dexamethasone (dex), significantly represses tumour necrosis factor (TNF)-stimulated interleukin-6 (IL-6) protein production in mouse fibroblast (L929sA) cells. In addition, MPA repressed IL-6 and IL-8 promoter-reporter constructs at the transcriptional level, via interference with nuclear factor kappaB (NFkappaB) and activator protein-1 (AP-1). Furthermore, like dex, MPA does not affect NFkappaB DNA-binding activity. /The authors/ also observed significant transactivation by MPA of a glucocorticoid response element (GRE)-driven promoter-reporter construct in both L929sA and COS-1 cells. The MPA-induced nuclear translocation of the glucocorticoid receptor (GR), as well as the antagonistic effects of RU486, strongly suggest that the actions of MPA in these cells are mediated at least in part via the GR., /Investigators/ assessed the transcriptional effects of MPA as compared with those of progesterone and dihydrotestosterone (DHT) in human breast cancer cells. A new progesterone receptor-negative, androgen receptor-positive human breast cancer cell line, designated Y-AR, was engineered and characterized. Transcription assays using a synthetic promoter/reporter construct, as well as endogenous gene expression profiling comparing progesterone, MPA and DHT, were performed in cells either lacking or containing progesterone receptor and/or androgen receptor. In progesterone receptor-positive cells, MPA was found to be an effective progestin through both progesterone receptor isoforms in transient transcription assays. Interestingly, DHT signaled through progesterone receptor type B. Expression profiling of endogenous progesterone receptor-regulated genes comparing progesterone and MPA suggested that although MPA may be a somewhat more potent progestin than progesterone, it is qualitatively similar to progesterone. To address effects of MPA through androgen receptor, expression profiling was performed comparing progesterone, MPA and DHT using Y-AR cells. These studies showed extensive gene regulatory overlap between DHT and MPA through androgen receptor and none with progesterone. Interestingly, there was no difference between pharmacological MPA and physiological MPA, suggesting that high-dose therapeutic MPA may be superfluous. /This/ comparison of the gene regulatory profiles of MPA and progesterone suggests that, for physiologic hormone replacement therapy, the actions of MPA do not mimic those of endogenous progesterone alone. ... It is possible that the increased breast cancer risk and/or the therapeutic efficacy of MPA in cancer treatment is in part mediated by androgen receptor. | |
| Record name | MEDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reported impurities include: 6alpha,17a-dimethyl-3,17-dioxo-D-homoandrost-4-en-17aalpha- yl acetate, 6beta-hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate (6beta-hydroxymedroxyprogesterone acetate), 17-hydroxy-6alpha-methylpregn-4-ene-3,20-dione (medroxyprogesterone), 6-methyl-3,20-dioxopregna-4,6-dien-17-yl acetate, 6alpha-methyl-3,20-dioxo-5beta-pregnan-17-yl acetate (4,5beta-dihydromedroxyprogesterone acetate), 6beta-methyl-3,20-dioxopregn- 4-en-17-yl acetate (6-epimedroxyprogesterone acetate) and 6-methylene-3,20-dioxopregn- 4-en-17-yl acetate. /Medroxyprogesterone acetate/ | |
| Record name | MEDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from chloroform | |
CAS No. |
520-85-4 | |
| Record name | Medroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medroxyprogesterone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | medroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medroxyprogesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU1C9YRES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Medroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214.5 °C, Crystals from methanol; MW: 386.52. MP: 207-209 °C; specific optical rotation: +61 (in chloroform); uv max absorption (ethanol): 240 nm (epsilon = 15900). Freely soluble in ethanol, methanol; slightly soluble in ether; insoluble in water /Medroxyprogesterone 17-acetate/ | |
| Record name | MEDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Medroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Medroxyprogesterone Acetate exert its effects in the body?
A1: this compound Acetate primarily acts by binding to progesterone receptors, mimicking the effects of the natural hormone progesterone []. This binding can influence gene expression and downstream cellular processes. While primarily recognized for its progestogenic activity, studies have shown that this compound Acetate can also interact with androgen receptors, particularly at higher doses, leading to additional effects [, ].
Q2: What are the downstream effects of this compound Acetate binding to its receptors?
A2: The downstream effects of this compound Acetate are diverse and depend on the target tissue. For instance, in the uterus, it can alter endometrial growth and receptivity, impacting menstruation and potentially influencing conditions like endometriosis [, , , ]. In breast tissue, this compound Acetate can affect cell proliferation and potentially influence tumor growth [, , ]. Furthermore, this compound Acetate can impact bone metabolism, potentially contributing to changes in bone mineral density [, ].
Q3: Does this compound Acetate influence immune responses?
A3: Research suggests that this compound Acetate, particularly at higher doses, can modulate immune responses. Studies have shown that it can affect cytokine production in lymphoid tissue, potentially influencing inflammatory processes and responses to infections like HIV-1 [, ]. These effects are thought to be mediated, in part, through interactions with glucocorticoid receptors [].
Q4: What is the chemical structure and molecular formula of this compound Acetate?
A4: this compound Acetate is a white to off-white, odorless crystalline powder. Its chemical name is pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6α)-. The molecular formula is C24H34O4 [21].
Q5: What is the molecular weight of this compound Acetate?
A5: The molecular weight of this compound Acetate is 386.53 g/mol.
Q6: What are the solubility characteristics of this compound Acetate?
A6: this compound Acetate is freely soluble in chloroform, soluble in acetone and dioxane, sparingly soluble in alcohol and methanol, slightly soluble in ether, and insoluble in water [, ].
Q7: How is this compound Acetate absorbed and distributed in the body?
A7: this compound Acetate can be administered orally or via intramuscular injection []. The absorption of orally administered this compound Acetate is enhanced when it is micronized, leading to higher levels of its metabolites in the urine []. After administration, this compound Acetate is distributed throughout the body and can be detected in plasma [, ].
Q8: How is this compound Acetate metabolized and excreted?
A8: this compound Acetate is metabolized in the liver and other tissues. A major metabolic pathway involves the formation of glucuronide conjugates, which are then excreted in the urine [].
Q9: How long does this compound Acetate remain in the body?
A9: The duration of this compound Acetate's presence in the body depends on the dose and route of administration. For instance, following a single intramuscular injection of depot this compound Acetate, it can take several months for fertility to return [, ].
Q10: What are the main therapeutic applications of this compound Acetate?
A10: this compound Acetate has several therapeutic applications, including contraception, treatment of heavy menstrual bleeding, and management of endometriosis-associated pain [, , , , ].
Q11: Can this compound Acetate be used in cancer treatment?
A12: While primarily known for its contraceptive and hormone-related applications, this compound Acetate has been investigated for its potential in cancer treatment, including breast cancer and renal cell carcinoma [, , ]. Research has explored its use as an adjunct to traditional therapies like chemotherapy and radiation [, , ].
Q12: What are the future research directions for this compound Acetate?
A15: Further research is needed to fully understand the complex interactions of this compound Acetate with various receptor systems and its long-term effects on different tissues. Investigating the potential of novel drug delivery systems to improve its targeting and reduce potential side effects is also an active area of research [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




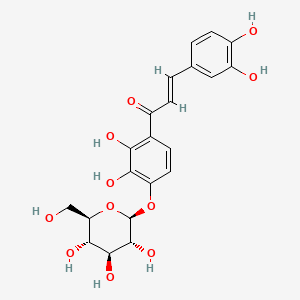

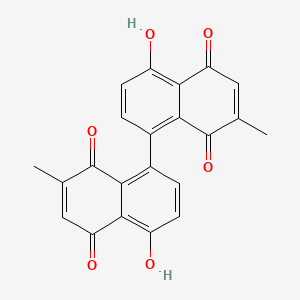
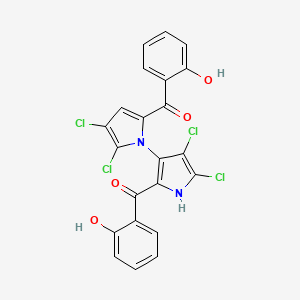

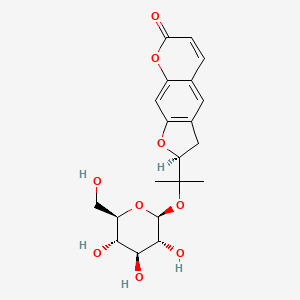


![Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-](/img/structure/B1676082.png)
